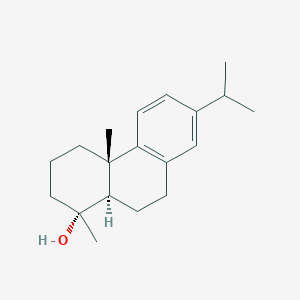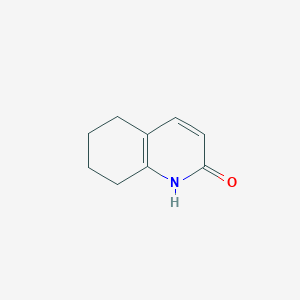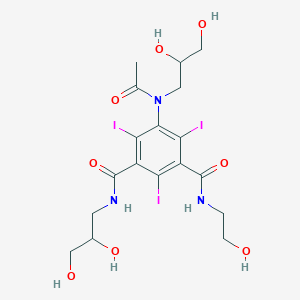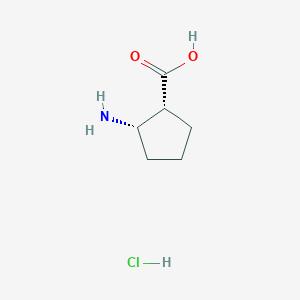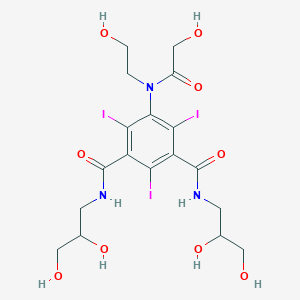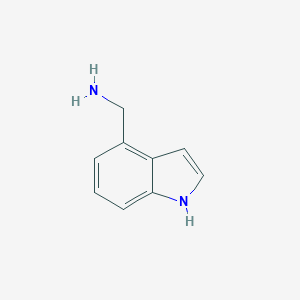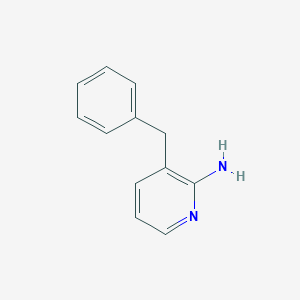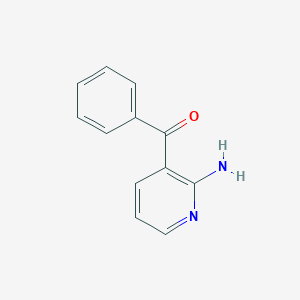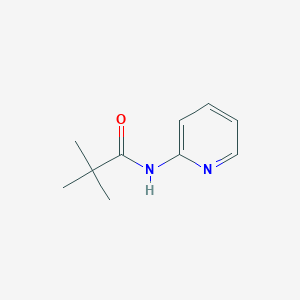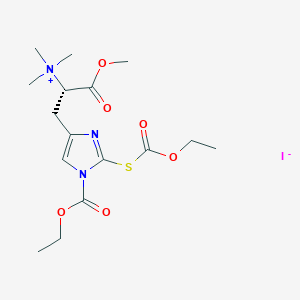![molecular formula C13H13N3O2 B029844 3-([2,2'-联吡啶]-5-基)-2-氨基丙酸 CAS No. 1219368-79-2](/img/structure/B29844.png)
3-([2,2'-联吡啶]-5-基)-2-氨基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a complex organic compound with potential applications in various fields including chemistry and material science. It is part of a class of bipyridine amino acids, known for their unique properties and applications in forming metal coordination complexes.
Synthesis Analysis
The synthesis of related bipyridine amino acids involves multi-component reactions. For example, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, a similar compound, was synthesized using a three-component reaction involving malonamide, aldehyde, and malononitrile in water with triethylamine as a base at room temperature (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. These methods provide detailed insights into the crystal and molecular structures of such compounds, as seen in studies on 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate (Jovita et al., 2014).
Chemical Reactions and Properties
Bipyridine amino acids can participate in various chemical reactions, forming complex structures. For instance, compounds like 4′-Aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc) are synthesized to act as metal-binding amino acid modules in peptide synthesis (Bishop et al., 2000).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial in understanding these compounds. Studies on cocrystals of related acids with bipyridine homologues provide insights into their acid-pyridine hydrogen bonding in both neutral and ionic complexes (Bhogala & Nangia, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are significant for the application of these compounds. For example, the novel inhibitors of prolyl 4-hydroxylase using 2,2'-bipyridine derivatives show varied structure-activity relationships, highlighting the importance of specific functional groups in these compounds (Hales & Beattie, 1993).
科学研究应用
基于电化学发光的生物传感器应用
该化合物用于开发基于电化学发光 (ECL) 的生物传感器 . 三(联吡啶)钌(II)氯化物 (Ru (bpy)32+) 及其衍生物自 1972 年起被用作主要发光体 . 该化合物在水性和非水性介质中均具有良好的溶解性,并具有化学、光学和理想电化学等显著的内在性质,促使研究人员将 Ru (bpy)32+ 及其衍生物用作现代分析科学中的高活性 ECL 探针 .
生物分子的检测
该化合物已用于生物分子的选择性和灵敏检测 . 基于 Ru (bpy)32+ 的 ECL 平台的新型表面修饰在此应用中非常有用 .
DNA 分析
免疫分析检测
该化合物用于免疫分析检测 . 通过使用不同形式的 Ru(bpy) 32+(如 Ru-螯合物、掺杂纳米粒子-Ru(bpy) 32+ 和聚合物-Ru(bpy) 32+ 络合物),研究了各种 ECL 实验,并将其用作检测免疫分析的 ECL 标签 .
生物成像
该化合物用于生物成像 . <a data-citationid="be5e5493-e9eb-81be-9a0b-e49b05cc
作用机制
Target of Action
It’s known that 2,2’-bipyridine, a structural component of this compound, is a bidentate chelating ligand, forming complexes with many transition metals . This suggests that the compound might interact with metal ions in biological systems.
Mode of Action
It’s known that 2,2’-bipyridine, a part of this compound, forms complexes with transition metals . This suggests that the compound might interact with its targets by forming complexes, leading to changes in the biochemical processes involving these metal ions.
Pharmacokinetics
It’s known that genetic factors can influence the pharmacokinetics of compounds, affecting the enzymes and transporters involved in their absorption, distribution, metabolism, and elimination . The impact on bioavailability would depend on these factors.
安全和危害
未来方向
The study of bipyridine derivatives is an active area of research, with potential applications in areas such as coordination chemistry, supramolecular chemistry, and materials science . The introduction of functional groups such as amino and carboxylic acid could open up new possibilities for the design of novel materials and catalysts.
属性
IUPAC Name |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTQURBMIRJISI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)

